N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE
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Overview
Description
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE is a complex organic compound that features a unique combination of benzo[d]thiazole, phenyl, and thiazolo[2,3-c][1,2,4]triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiazolo[2,3-c][1,2,4]triazole intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)benzamide: Similar structure but lacks the thiazolo[2,3-c][1,2,4]triazole moiety.
4-methyl-N-(4-phenylthiazol-2-yl)benzamide:
Uniqueness
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE is unique due to its combination of benzo[d]thiazole and thiazolo[2,3-c][1,2,4]triazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5OS3/c32-23(27-19-12-10-18(11-13-19)24-28-20-8-4-5-9-22(20)35-24)14-15-33-25-29-30-26-31(25)21(16-34-26)17-6-2-1-3-7-17/h1-13,16H,14-15H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZABZQIOYVFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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